Sniper(tacc3)-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SNIPER(TACC3)-11 est une nouvelle petite molécule conçue pour cibler et dégrader la protéine régulatrice du fuseau, la transforming acidic coiled-coil-3 (TACC3). This compound s'est avéré prometteur dans le traitement de divers cancers en réduisant les niveaux de TACC3, qui est souvent surexprimée dans les cellules cancéreuses .

Méthodes De Préparation

La synthèse de SNIPER(TACC3)-11 implique la conception et l'assemblage d'une molécule hybride composée de trois parties : un ligand pour la protéine cible TACC3, un ligand pour la protéine 1 inhibitrice cellulaire de l'apoptose (cIAP1) et un lieur connectant ces deux ligands . La voie de synthèse implique généralement les étapes suivantes :

Synthèse du ligand TACC3 : Cette étape implique la préparation d'une petite molécule qui se lie spécifiquement à TACC3.

Synthèse du ligand cIAP1 : Cette étape implique la préparation d'une petite molécule qui se lie spécifiquement à cIAP1.

Synthèse et assemblage du lieur : Les deux ligands sont connectés via un lieur, formant la molécule hybride finale this compound.

Les conditions de réaction pour ces étapes varient en fonction des ligands et du lieur spécifiques utilisés. Les méthodes de production industrielle de this compound impliqueraient l'extrapolation de ces voies de synthèse tout en garantissant la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

SNIPER(TACC3)-11 subit principalement des réactions liées à son mécanisme d'action, qui implique la voie de l'ubiquitine-protéasome . Les réactions clés comprennent :

Poly-ubiquitination : This compound induit la poly-ubiquitination de TACC3, la marquant pour la dégradation par le protéasome.

Dégradation protéasomique : La TACC3 poly-ubiquitinée est reconnue et dégradée par le protéasome, réduisant les niveaux de TACC3 dans les cellules.

Les réactifs et conditions courants utilisés dans ces réactions comprennent l'ubiquitine, les ligases à ubiquitine et le complexe protéasome. Le principal produit formé à partir de ces réactions est les fragments dégradés de TACC3 .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de l'oncologie :

Traitement du cancer : En ciblant et en dégradant TACC3, this compound peut induire la mort des cellules cancéreuses, ce qui en fait un agent thérapeutique prometteur pour les cancers caractérisés par des niveaux élevés d'expression de TACC3

Étude des voies de dégradation des protéines : This compound sert d'outil pour étudier la voie de l'ubiquitine-protéasome et le rôle de TACC3 dans les processus cellulaires.

Développement de médicaments : La conception et la synthèse de this compound fournissent des informations sur le développement d'autres petites molécules ciblant différentes protéines impliquées dans les maladies.

Mécanisme d'action

Le mécanisme d'action de this compound implique les étapes suivantes :

Liaison à TACC3 et cIAP1 : this compound se lie à la fois à TACC3 et à cIAP1, les rapprochant.

Poly-ubiquitination de TACC3 : La liaison de this compound facilite la poly-ubiquitination de TACC3 par cIAP1, marquant TACC3 pour la dégradation.

Dégradation protéasomique : La TACC3 poly-ubiquitinée est reconnue et dégradée par le protéasome, ce qui entraîne une réduction des niveaux de TACC3 et la mort cellulaire cancéreuse subséquente

Applications De Recherche Scientifique

SNIPER(TACC3)-11 has several scientific research applications, particularly in the field of oncology :

Cancer treatment: By targeting and degrading TACC3, this compound can induce cancer cell death, making it a promising therapeutic agent for cancers characterized by high levels of TACC3 expression

Study of protein degradation pathways: This compound serves as a tool for studying the ubiquitin-proteasome pathway and the role of TACC3 in cellular processes.

Drug development: The design and synthesis of this compound provide insights into the development of other small molecules targeting different proteins involved in diseases.

Mécanisme D'action

The mechanism of action of SNIPER(TACC3)-11 involves the following steps :

Binding to TACC3 and cIAP1: this compound binds to both TACC3 and cIAP1, bringing them into close proximity.

Poly-ubiquitylation of TACC3: The binding of this compound facilitates the poly-ubiquitylation of TACC3 by cIAP1, marking TACC3 for degradation.

Proteasomal degradation: The poly-ubiquitylated TACC3 is recognized and degraded by the proteasome, leading to a reduction in TACC3 levels and subsequent cancer cell death

Comparaison Avec Des Composés Similaires

. Les composés similaires comprennent :

SNIPER(TACC3)-1 : Une autre petite molécule ciblant TACC3 pour la dégradation via la voie de l'ubiquitine-protéasome.

SNIPER(TACC3)-2 : Un composé similaire avec une structure et un mécanisme d'action légèrement différents.

Le caractère unique de SNIPER(TACC3)-11 réside dans sa conception spécifique pour cibler à la fois TACC3 et cIAP1, facilitant la dégradation sélective de TACC3 et induisant la mort des cellules cancéreuses .

Propriétés

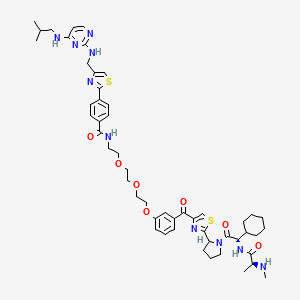

Formule moléculaire |

C51H66N10O7S2 |

|---|---|

Poids moléculaire |

995.3 g/mol |

Nom IUPAC |

N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1 |

Clé InChI |

CTMIQTSKAZXRFZ-YSQZVTEJSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC |

SMILES canonique |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.